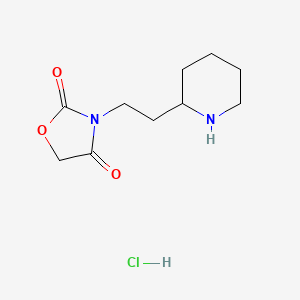

![molecular formula C12H9F3N2S B1530962 4-{[5-(Trifluoromethyl)-2-pyridinyl]sulfanyl}aniline CAS No. 1019391-05-9](/img/structure/B1530962.png)

4-{[5-(Trifluoromethyl)-2-pyridinyl]sulfanyl}aniline

Overview

Description

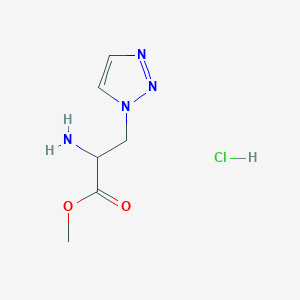

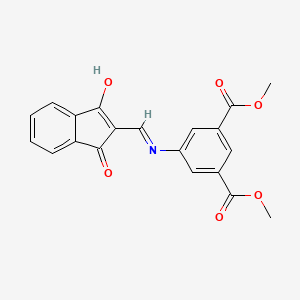

“4-{[5-(Trifluoromethyl)-2-pyridinyl]sulfanyl}aniline” is a chemical compound with the molecular formula C12H9F3N2S . It is a derivative of aniline, which is a primary amine that consists of benzene bearing a single amino substituent .

Molecular Structure Analysis

The molecular structure of “4-{[5-(Trifluoromethyl)-2-pyridinyl]sulfanyl}aniline” consists of a pyridine ring attached to an aniline group via a sulfanyl linker . The pyridine ring carries a trifluoromethyl group, which is known for its high electronegativity and ability to form stable compounds .

Scientific Research Applications

Luminescent Functional Materials

A study on a dipyridyltriphenylamine derivative showcased its potential as a fluorescent probe for sulfite ions, highlighting its application in detecting excessive sulfite addition in the food industry. This compound exhibits far-red to near-infrared emission under both aqueous and solid-state conditions, suggesting its utility in the field of luminescent functional materials. The research developed a ratiometric method for sulfite ion determination based on synchronous fluorescence spectroscopy, indicating minimal overlap in the emission spectrum (Wu et al., 2017).

Electro-emissive Devices

Research into sulfuric acid-doped binary copolymer films utilizing aniline and haloanilines, including derivatives like aniline/o-fluoro-aniline, aniline/o-chloro-aniline, and aniline/o-bromo-aniline, has shown promising applications in electro-emissive devices (EEDs). These films demonstrate varying electropolymerization behaviors, surface micromorphologies, and infrared emissivity regulation abilities, with the PFANI film exhibiting the highest IR emissivity modulation capability. The nucleation process and surface morphology of these copolymer films have been explained through the theory of atomic electronegativity, highlighting their potential in IR thermal control, and dynamic visible light and IR camouflage (Wang et al., 2020).

Drug Development Alternatives

The synthesis of pyridine-SF4-isoxazolines, where two heterocycles are connected by a rodlike trans-SF4 linker, has opened new avenues in drug design. These compounds are synthesized via the regioselective 1,3-dipolar cycloaddition of pyridine-SF4-alkynes and nitrones, showcasing the SF4 linkers as viable alternatives to para-substituted benzenes, alkynes, and bicyclo[1.1.1]pentyl derivatives in drug development. The research emphasizes the potential applications of pyridine-SF4-isoxazolines in the pharmaceutical industry, highlighting their significance as innovative compounds in medicinal chemistry (Maruno et al., 2022).

properties

IUPAC Name |

4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2S/c13-12(14,15)8-1-6-11(17-7-8)18-10-4-2-9(16)3-5-10/h1-7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAOUPJCAYAKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[5-(Trifluoromethyl)-2-pyridinyl]sulfanyl}aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

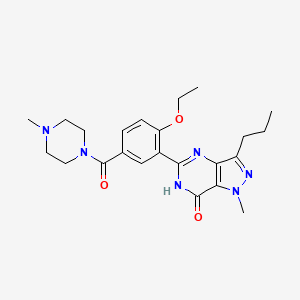

![N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine](/img/structure/B1530897.png)

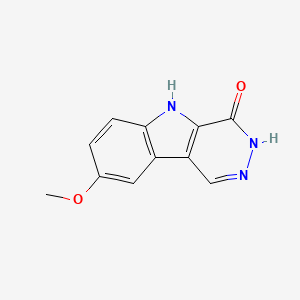

![methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1530901.png)

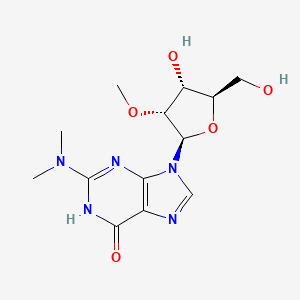

![2-cyano-N-({[(2,6-dichlorobenzyl)oxy]amino}methylene)-3-(dimethylamino)acrylamide](/img/structure/B1530902.png)